molecular formula C27H24N2O5 B3001941 ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate CAS No. 1005115-87-6

ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

Cat. No.: B3001941
CAS No.: 1005115-87-6
M. Wt: 456.498
InChI Key: ZJEGTPIKQQCQIL-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a heterocyclic compound featuring a fused pyrrolo-oxazole core. Its structure includes a 3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole scaffold substituted with a 2-methylphenyl group at position 2, a phenyl group at position 3, and an ethyl benzoate ester at position 5 via a benzoate linkage.

Properties

IUPAC Name

ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-3-33-27(32)19-13-15-20(16-14-19)28-25(30)22-23(18-10-5-4-6-11-18)29(34-24(22)26(28)31)21-12-8-7-9-17(21)2/h4-16,22-24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEGTPIKQQCQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multi-step organic reactions. One common method involves the condensation of 2-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with phenylhydrazine to form the pyrrolo[3,4-d][1,2]oxazole ring system. The final step involves esterification with benzoic acid to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Aromatic Substituents

  • 2-Methylphenyl vs. 4-Methylphenyl : The target’s 2-methylphenyl group (ortho position) may induce greater steric hindrance compared to the 4-methylphenyl (para) substituent in 5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (). This could influence binding interactions in biological systems .
  • Trifluoromethylphenyl () : Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate incorporates a trifluoromethyl group, which enhances lipophilicity and metabolic stability compared to the target’s methylphenyl substituent .

Ester Groups

  • The ethyl benzoate moiety is a common feature in several analogs (e.g., I-6230, I-6473 in ). However, its positioning at the benzoate linkage in the target compound may modulate solubility and bioavailability differently compared to phenethylamino or thioether linkages .

Structural and Functional Comparison Table

Compound Name / ID Core Structure Key Substituents Notable Features Reference
Target Compound Pyrrolo[3,4-d][1,2]oxazole 2-(2-methylphenyl), 3-phenyl, 5-ethyl benzoate Bicyclic fused system with ester linkage
I-6230 () Pyridazine-phenethylamino 4-(pyridazin-3-yl)phenethylamino Monocyclic pyridazine, amino linker
Compound 8 () Pyrrolo-thiazolo-pyrimidine 4-methoxyphenyl, triazole-thiol Sulfur-containing tricyclic system
1005042-07-8 () Pyrrolo[3,4-d][1,2]oxazole 4-methylphenyl, isobutyl Para-methyl substituent, alkyl chain
Compound Pyrrolo[3,4-d]isoxazole 3-(trifluoromethyl)phenyl Trifluoromethyl enhances lipophilicity

Implications of Structural Variations

  • Bioactivity : The target’s ortho-methylphenyl group may hinder enzymatic degradation compared to para-substituted analogs, while the trifluoromethylphenyl analog () could exhibit enhanced membrane permeability .
  • Solubility: The ethyl benzoate group in the target compound likely improves aqueous solubility relative to alkylated derivatives (e.g., isobutyl in ) but may reduce it compared to amino-linked analogs () .

Biological Activity

Ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the findings related to its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The compound features a pyrrolo[3,4-d][1,2]oxazole core which is known for its diverse biological activities. The presence of multiple functional groups contributes to its reactivity and interaction with biological targets.

Molecular Formula

The molecular formula of this compound is C₁₉H₁₈N₂O₄.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Studies suggest that it may act as an inhibitor of cyclooxygenase (COX), particularly COX-2, which is implicated in inflammatory processes. This aligns with findings from related compounds in the pyrrolo series that exhibit analgesic and anti-inflammatory properties .

Pharmacological Effects

Research indicates that derivatives of pyrrolo compounds often demonstrate:

  • Analgesic Activity : The compound has shown promise in reducing pain responses in preclinical models.
  • Anti-inflammatory Effects : Inhibition of COX enzymes suggests potential use in treating inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnalgesicEffective in pain models ,
Anti-inflammatoryInhibits COX enzymes ,
CytotoxicityExhibits selective cytotoxic effects ,

Study on Analgesic Properties

A study investigated the analgesic effects of a closely related pyrrolo compound. The results indicated significant pain relief in rodent models when administered at specific dosages. The mechanism was linked to COX inhibition and modulation of inflammatory pathways .

Research on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrrolo derivatives. The compounds were tested against standard anti-inflammatory drugs like Meloxicam. Results demonstrated superior selectivity for COX-2 over COX-1, suggesting a favorable safety profile for long-term use .

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